molecular formula C14H15NO4 B11853939 1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

Katalognummer: B11853939
Molekulargewicht: 261.27 g/mol
InChI-Schlüssel: PMQJWNFKEZVNMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an allyl group and two methoxy groups attached to the indole ring, along with a carboxylic acid functional group.

Vorbereitungsmethoden

The synthesis of 1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole.

    Allylation: The indole derivative undergoes allylation using allyl bromide in the presence of a base like potassium carbonate.

    Carboxylation: The allylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or nitrating agents can introduce substituents at specific positions on the ring.

    Hydrolysis: The ester derivatives of this compound can undergo hydrolysis in the presence of acids or bases to yield the carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives:

    1-Methyl-4,6-dimethoxy-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of an allyl group, leading to different reactivity and biological activity.

    1-Allyl-4,6-dimethoxy-1H-indole-3-carboxylic acid: The carboxylic acid group is at a different position, affecting its chemical and biological properties.

    4,6-Dimethoxy-1H-indole-2-carboxylic acid: Lacks the allyl group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H15NO4

Molekulargewicht

261.27 g/mol

IUPAC-Name

4,6-dimethoxy-1-prop-2-enylindole-2-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-4-5-15-11-6-9(18-2)7-13(19-3)10(11)8-12(15)14(16)17/h4,6-8H,1,5H2,2-3H3,(H,16,17)

InChI-Schlüssel

PMQJWNFKEZVNMN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C(N2CC=C)C(=O)O)C(=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.